methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate is a synthetic compound characterized by its distinct chemical structure
Scientific Research Applications
Chemistry
Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate serves as a valuable compound in organic synthesis, offering a versatile scaffold for the development of new molecules.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, with studies investigating its interaction with various biological targets.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound demonstrates significant biological activity in preliminary studies.
Industry
In the industrial sector, its chemical stability and reactivity make it a candidate for use in the synthesis of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the design of new synthetic platforms with significance in combinatorial and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate typically involves multi-step chemical reactions, starting with the preparation of intermediate compounds. The synthesis process includes:
Formation of the pyrazolo[1,5-a]pyrazine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: : This step involves the sulfonylation of the aromatic ring, typically using sulfonyl chlorides or similar reagents.
Carbamate formation: : The final step involves the coupling of the intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
On an industrial scale, the production of this compound would be optimized for efficiency and cost-effectiveness. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under appropriate conditions, the compound may undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions could yield the corresponding sulfonamide or other reduced forms.
Substitution: : Various substitution reactions can occur on the phenyl ring, influenced by the presence of the sulfonyl and carbamate groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but might include sulfone derivatives, sulfonamides, and various substituted phenyl carbamates.
Comparison with Similar Compounds
When compared to other sulfonyl phenyl carbamates, methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate stands out due to its unique pyrazolo[1,5-a]pyrazine core structure. Similar compounds might include:
Methyl phenyl carbamate: : Lacks the pyrazolo[1,5-a]pyrazine core.
Sulfonyl phenyl carbamates: : Various derivatives with different substituents on the phenyl ring.
Pyrazolo[1,5-a]pyrazine derivatives: : Compounds with similar core structures but different functional groups.
Properties
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCVYJGWWLNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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